molecular formula C32H37NO2 B564881 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne CAS No. 1159977-34-0

4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne

Cat. No.: B564881
CAS No.: 1159977-34-0
M. Wt: 467.653
InChI Key: ZJJBZCFQCBNUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne is a complex organic compound with a unique structure that combines elements of piperidine, diphenylmethoxy, and phenylbutyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with a suitable halogenating agent to form diphenylmethoxy halide.

    Piperidine Derivative Formation: The diphenylmethoxy halide is then reacted with piperidine to form the diphenylmethoxy-piperidine intermediate.

    Butyne Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-phenylbutyne
  • 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-hydroxyphenyl]butyne
  • 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(dimethylamino)phenyl]butyne

Uniqueness

Compared to similar compounds, 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO2/c1-32(2,25-34)29-18-16-26(17-19-29)11-9-10-22-33-23-20-30(21-24-33)35-31(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h3-8,12-19,30-31,34H,10,20-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJBZCFQCBNUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.